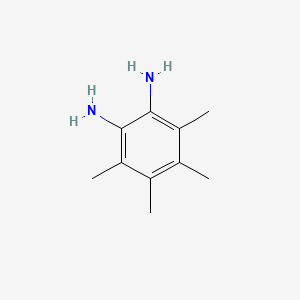

3,4,5,6-Tetramethylbenzene-1,2-diamine

Description

Contextualization within Aromatic Diamine Chemistry and Substituted Benzenes

Aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino (-NH2) functional groups. tcichemicals.com They are foundational building blocks in chemical synthesis, serving as key monomers for high-performance polymers like polyamides and polyimides, precursors for dyes and pigments, and essential components in the production of pharmaceuticals. uci.eduontosight.ai The parent molecule, benzene-1,2-diamine (also known as ortho-phenylenediamine or OPD), is a widely used precursor for creating a variety of heterocyclic compounds. organic-chemistry.org

The chemistry of 3,4,5,6-Tetramethylbenzene-1,2-diamine is also deeply rooted in the principles of substituted benzenes. The reactivity and properties of a benzene ring are profoundly influenced by its substituents. sigmaaldrich.com Substituents are broadly classified as either electron-donating or electron-withdrawing, which in turn activates or deactivates the ring towards electrophilic attack. sigmaaldrich.compressbooks.pub Methyl groups (–CH3), such as those in the tetramethylbenzene core, are known to be electron-donating through an inductive effect and hyperconjugation, which increases the electron density of the aromatic ring. pubcompare.ai

The tetramethylbenzenes exist as three structural isomers: prehnitene (1,2,3,4-), isodurene (1,2,3,5-), and durene (1,2,4,5-). researchgate.netfoodb.ca The specific 1,2,3,4-tetramethyl substitution pattern seen in the backbone of this compound, combined with the ortho-diamine functionality, creates a unique and sterically crowded molecular architecture.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| Benzene | C6H6 | 78.11 | Unsubstituted aromatic ring |

| Benzene-1,2-diamine (o-Phenylenediamine) | C6H8N2 | 108.14 | Ortho-diamine groups on benzene |

| 1,2,4,5-Tetramethylbenzene (Durene) | C10H14 | 134.22 | Symmetrical tetramethyl substitution |

| This compound | C10H16N2 | 164.25 | Ortho-diamine groups on a tetramethylbenzene core |

Significance of the Ortho-Diamine Functionality and Tetramethyl Substitution Pattern

The specific arrangement of functional groups in this compound is central to its chemical behavior.

Ortho-Diamine Functionality: The presence of two amine groups on adjacent carbon atoms (the "ortho" configuration) is a highly reactive motif. This arrangement allows the molecule to readily undergo condensation reactions with 1,2-dicarbonyl compounds (like diketones) to form stable six-membered heterocyclic rings, such as quinoxalines. ontosight.ai Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. foodb.ca This capacity for cyclization makes ortho-diamines, including this tetramethyl derivative, valuable precursors for complex organic structures. Furthermore, the two adjacent nitrogen atoms can act as a bidentate ligand, coordinating to a single metal center to form a stable chelate ring, a fundamental concept in coordination chemistry. pressbooks.pub

Tetramethyl Substitution Pattern: The four methyl groups attached to the benzene ring exert two primary effects:

Electronic Effect: As electron-donating groups, the methyl substituents enrich the aromatic π-system with electron density. pubcompare.ai This electronic enrichment increases the nucleophilicity of the amine groups, potentially making them more reactive than those in the unsubstituted o-phenylenediamine (B120857).

Steric Effect: The methyl groups at the 3- and 6-positions flank the two amine groups, creating significant steric hindrance. chemrxiv.org This crowding can influence the molecule's reactivity, for instance, by favoring reactions with smaller reagents or by dictating the stereochemistry of products. In the context of coordination chemistry, this steric bulk would create a confined binding pocket around a metal ion, which could be exploited to stabilize specific geometries or reactive species. chemrxiv.org In polymer science, such steric hindrance would disrupt chain packing, likely leading to polymers with increased solubility and lower crystallinity.

Overview of Key Research Domains and Potential Areas of Investigation

While this compound is a specialized research chemical, its unique structure suggests potential applications in several advanced domains. Much of its potential can be inferred from its more widely studied isomer, 2,3,5,6-tetramethyl-1,4-phenylenediamine, which is used in the preparation of polyimides for electronics. tcichemicals.comchemicalbook.com

Key Potential Research Domains:

Coordination Chemistry and Catalysis: The diamine can serve as a sterically bulky bidentate ligand. Metal complexes formed with this ligand would possess a well-defined, sterically encumbered coordination sphere. Such complexes could be investigated for their catalytic activity, where the steric bulk might enhance selectivity, or for their ability to stabilize metals in unusual oxidation states.

High-Performance Polymers: As a diamine monomer, it is a candidate for the synthesis of specialty polymers like polyimides and polyamides. The tetramethyl-substituted backbone would be expected to impart high thermal stability, good solubility in organic solvents, and a high glass transition temperature to the resulting materials. These properties are highly desirable for applications in aerospace and microelectronics.

Supramolecular Chemistry and Materials Science: The rigid, substituted aromatic core makes it an interesting building block for covalent organic frameworks (COFs) or other porous crystalline materials. The specific geometry and steric profile could be used to engineer materials with tailored pore sizes and functionalities.

Synthesis of Novel Heterocyclic Systems: Its role as a precursor can be exploited to synthesize new, sterically hindered quinoxaline (B1680401) or benzimidazole (B57391) derivatives. These resulting compounds could be explored for unique photophysical properties, for use as ligands themselves, or as building blocks for more complex organic molecules.

| Feature | This compound | 2,3,5,6-Tetramethylbenzene-1,4-diamine |

|---|---|---|

| Synonym | (Prehnitene-based diamine) | 3,6-Diaminodurene |

| Amine Positions | 1,2- (ortho) | 1,4- (para) |

| Symmetry | Lower | Higher |

| Primary Reactivity Mode | Cyclocondensation, Chelation | Linear Polymerization (Bridging) |

| Potential Application | Bulky Ligands, Precursor to Fused Heterocycles | Monomer for Linear High-Performance Polymers |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetramethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXBOEDONSWOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)N)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380262 | |

| Record name | 3,4,5,6-tetramethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67130-14-7 | |

| Record name | 3,4,5,6-tetramethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5,6 Tetramethylbenzene 1,2 Diamine and Its Derivatives

Classical and Contemporary Synthetic Approaches to 3,4,5,6-Tetramethylbenzene-1,2-diamine

The construction of the this compound scaffold is most prominently achieved through the reduction of a dinitro precursor. Direct amination and exhaustive methylation routes, while theoretically plausible, face significant hurdles.

Direct Amination Strategies for 3,4,5,6-Tetramethylbenzene Precursors

Directly introducing two adjacent amino groups onto a tetramethylbenzene core is a formidable challenge due to the steric hindrance imposed by the four methyl groups. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a potential pathway. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. dtu.dkyoutube.com For the synthesis of the target diamine, a plausible precursor would be a di-halogenated prehnitene (1,2,3,4-tetramethylbenzene) derivative, such as 5,6-dihaloprehnitene.

The generalized reaction scheme would involve the sequential or double amination of the dihalo-prehnitene with an ammonia (B1221849) surrogate or a protected amine. However, the efficiency of such a reaction would be highly dependent on the choice of catalyst, ligand, and reaction conditions to overcome the severe steric congestion around the reaction centers. While widely used for the synthesis of various arylamines, specific examples of the Buchwald-Hartwig amination being successfully applied to produce this compound are not prominently documented in the literature, suggesting significant synthetic challenges. nih.gov

Reduction of Nitro-Substituted Tetramethylbenzenes

The most established and practical route to this compound involves a two-step sequence starting from prehnitene (1,2,3,4-tetramethylbenzene). wikipedia.org This method circumvents the challenges of direct amination by first introducing nitro groups, which are then reduced to the desired amino functionalities.

The initial step is the dinitration of prehnitene to yield 1,2,3,4-tetramethyl-5,6-dinitrobenzene. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the desired dinitro isomer.

Once the dinitro compound is obtained, the subsequent reduction of the two nitro groups to amines is a critical step. Several reducing agents and conditions can be employed for this transformation.

Classical Reduction Methods:

A common and effective method for the reduction of nitroaromatic compounds is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net This method is robust and generally provides high yields of the corresponding amine.

Another classical approach is the Zinin reduction, which utilizes sulfur-containing reagents like sodium sulfide, hydrosulfide, or polysulfides in an aqueous or alcoholic solution. stackexchange.com

Catalytic Hydrogenation:

A cleaner and often more efficient alternative to metal/acid reductions is catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. youtube.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under pressure. Catalytic hydrogenation offers the advantage of milder reaction conditions and the production of water as the only byproduct, aligning with the principles of green chemistry.

The choice of reducing agent and conditions can be tailored to optimize the yield and purity of the final product. Below is a table summarizing typical conditions for the reduction of dinitroprehnitene.

| Reducing System | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

|---|---|---|---|---|

| Sn / HCl | Ethanol/Water | Reflux | Atmospheric | >85 |

| Fe / HCl | Ethanol/Water | Reflux | Atmospheric | >80 |

| H₂ / Pd/C | Ethanol | Room Temperature | 1-50 | >90 |

| H₂ / Pt/C | Ethyl Acetate | Room Temperature | 1-50 | >90 |

| H₂ / Raney Ni | Ethanol | 50-100 | 50-100 | Variable |

Exhaustive Methylation Routes (Consideration of Steric Effects)

The synthesis of this compound via an exhaustive methylation strategy would conceptually start from a simpler aromatic diamine and introduce the four methyl groups onto the benzene (B151609) ring. However, this approach is not synthetically viable for this specific target molecule.

Exhaustive methylation is more commonly associated with the Hofmann elimination reaction, where an amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) salt, which then undergoes elimination. orgsyn.org This process is used to remove an amino group and form an alkene, rather than to introduce methyl groups onto an aromatic ring.

Attempting to perform a Friedel-Crafts alkylation on benzene-1,2-diamine with a methylating agent would lead to a complex mixture of products. The amino groups are strong activating groups and would direct methylation to the ortho and para positions. Furthermore, the amino groups themselves can be methylated. Controlling the reaction to achieve the precise tetramethylation at the 3,4,5,6-positions while leaving the 1,2-diamino functionality intact would be exceptionally difficult due to both electronic and severe steric hindrance effects. The steric crowding of four adjacent methyl groups would significantly disfavor the formation of the desired product.

Synthesis of Chemically Modified this compound Analogues

The two primary amino groups of this compound are reactive sites that can be readily modified to generate a variety of analogues. These modifications can be used to tune the electronic and steric properties of the molecule for various applications.

One common derivatization is the N-alkylation of the amino groups. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. For example, reaction with an excess of an alkyl halide in the presence of a base would lead to the formation of N,N'-dialkylated or N,N,N',N'-tetraalkylated derivatives. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

Another important class of derivatives is formed through the reaction of the diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, to form highly conjugated heterocyclic systems like quinoxalines. The reaction of o-phenylenediamines with aldehydes or carboxylic acids can also lead to the formation of benzimidazoles. eijppr.comresearchgate.netrjptonline.org These reactions are often high-yielding and provide a straightforward route to complex, functionalized molecules.

The synthesis of these analogues allows for the systematic investigation of structure-property relationships and the development of new materials with tailored characteristics.

Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of aromatic diamines to reduce environmental impact and improve sustainability. nih.gov For the synthesis of this compound, several areas offer opportunities for greener approaches.

In the context of the reduction of 1,2,3,4-tetramethyl-5,6-dinitrobenzene, catalytic hydrogenation stands out as a significantly greener alternative to stoichiometric metal/acid reductions. researchgate.net Catalytic methods use a small amount of a recyclable catalyst and produce water as the primary byproduct, minimizing waste generation. The use of more sustainable solvents, such as ethanol or even water under certain conditions, can further enhance the green credentials of this step.

Biocatalysis represents a frontier in the sustainable synthesis of diamines. rsc.orgacs.orgresearchgate.net While the direct biocatalytic production of this compound has not been reported, the development of engineered enzymes for the amination of aromatic compounds is an active area of research. In the future, it may be possible to design enzymatic cascades that can convert renewable feedstocks into complex aromatic diamines, completely avoiding the use of harsh reagents and minimizing environmental impact.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can improve process efficiency and reduce solvent usage and waste. bohrium.com Applying this concept to the nitration and subsequent reduction of prehnitene could lead to a more streamlined and sustainable manufacturing process.

Reactivity and Chemical Transformations of 3,4,5,6 Tetramethylbenzene 1,2 Diamine

Nucleophilic Reactivity of Primary Amine Groups

The defining characteristic of 3,4,5,6-tetramethylbenzene-1,2-diamine is the nucleophilic nature of its two primary amine groups. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The lone pair of electrons on each nitrogen atom makes the diamine a potent nucleophile.

The reactivity of these amine groups is further enhanced by the electronic effects of the benzene (B151609) ring's substituents. The four methyl groups (-CH₃) are electron-donating through an inductive effect, pushing electron density into the aromatic ring. This increased electron density on the ring is shared with the amine groups, making their lone pairs more available and, thus, more nucleophilic compared to unsubstituted o-phenylenediamine (B120857). This heightened nucleophilicity allows the diamine to readily participate in a variety of reactions, including acylation, alkylation, and, most notably, condensation reactions with carbonyl compounds. These reactions typically proceed under mild conditions, reflecting the high reactivity of the amine functionalities.

Cyclocondensation Reactions Involving the Ortho-Diamine Moiety

The ortho-positioning of the two amine groups is a key structural feature that enables this compound to undergo cyclocondensation reactions. These are condensation reactions that lead to the formation of a ring structure. By reacting with molecules containing two electrophilic centers, the diamine can form stable heterocyclic and macrocyclic systems.

A cornerstone of o-phenylenediamine chemistry is its use as a precursor for various heterocyclic compounds. This compound follows these established reaction pathways to produce highly substituted heterocycles.

Quinoxalines: The condensation of o-diamines with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines. jlu.edu.cnresearchgate.net When this compound reacts with a 1,2-diketone, such as benzil, or a glyoxal (B1671930) derivative, it readily forms the corresponding 5,6,7,8-tetramethylquinoxaline derivative. The reaction typically proceeds by the initial formation of a di-imine intermediate, which then undergoes cyclization and aromatization. This transformation can often be catalyzed by acids or performed in various solvents, including water, highlighting its efficiency.

Benzimidazoles: Benzimidazoles are another important class of heterocycles synthesized from o-diamines. The reaction of this compound with either an aldehyde or a carboxylic acid (or its derivatives) yields a 4,5,6,7-tetramethylbenzimidazole. When using an aldehyde, an oxidative cyclization is required to achieve the final aromatic product. In contrast, reaction with a carboxylic acid under dehydrating conditions, often with acid catalysis, leads directly to the benzimidazole (B57391).

The table below summarizes representative examples of these cyclocondensation reactions.

| Reactant | Product Class | Resulting Heterocyclic Core |

| Benzil (a 1,2-diketone) | Quinoxaline (B1680401) | 2,3-Diphenyl-5,6,7,8-tetramethylquinoxaline |

| Glyoxal (a 1,2-dialdehyde) | Quinoxaline | 5,6,7,8-Tetramethylquinoxaline |

| Benzaldehyde | Benzimidazole | 2-Phenyl-4,5,6,7-tetramethyl-1H-benzimidazole |

| Acetic Acid | Benzimidazole | 2,4,5,6,7-Pentamethyl-1H-benzimidazole |

The rigid structure and bifunctional nature of this compound make it an excellent building block for the synthesis of complex macrocyclic and supramolecular structures. nih.govcore.ac.uk Macrocycles are large ring-shaped molecules that can act as hosts for smaller guest molecules, forming the basis of host-guest chemistry.

By reacting the diamine with bifunctional electrophiles such as dialdehydes or dicarboxylic acid chlorides, large ring structures can be assembled. For instance, a [2+2] condensation between two molecules of the diamine and two molecules of a dialdehyde (B1249045) (e.g., isophthalaldehyde) would produce a macrocyclic Schiff base (a tetraimine macrocycle). Subsequent reduction of the imine bonds yields a stable macrocyclic tetra-amine. Similarly, reaction with dicarboxylic acid chlorides, like terephthaloyl chloride, can lead to the formation of tetraamide macrocycles, which are known for their ability to coordinate metal ions and form intricate supramolecular assemblies. nih.govcam.ac.uk The steric bulk of the four methyl groups can influence the final geometry and cavity size of the macrocycle, offering a degree of control over its properties.

The table below illustrates potential macrocyclic products derived from this diamine.

| Bifunctional Reactant | Condensation Type | Macrocycle Class |

| Isophthalaldehyde | [2+2] Imine Formation | Schiff Base Macrocycle |

| Terephthaloyl Chloride | [2+2] Amide Formation | Tetraamide Macrocycle |

| Succinyl Chloride | [2+2] Amide Formation | Tetraamide Macrocycle |

Oxidation Reactions of this compound

Aromatic amines are generally susceptible to oxidation, and o-phenylenediamines are particularly reactive in this regard. The high electron density of the this compound ring, resulting from the combined effect of six electron-donating groups, makes it prone to oxidation.

Under the influence of mild oxidizing agents, this compound is expected to undergo a two-electron oxidation to form the corresponding ortho-quinone, specifically 3,4,5,6-tetramethyl-1,2-benzoquinone (or 3,4,5,6-tetramethyl-o-quinone). ucsb.edu This highly reactive species contains two adjacent carbonyl groups on the ring. The formation of such quinonoid structures is a common fate for catechols and related electron-rich aromatic compounds upon oxidation. nih.govnih.govunina.it The stability of the resulting o-quinone can vary, and it may participate in further reactions, such as dimerization or acting as an electrophile in Michael additions.

Electrophilic Aromatic Substitution on the Tetramethylbenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reactivity of a benzene ring towards EAS is governed by the substituents it carries. Activating groups increase the rate of reaction, while deactivating groups decrease it.

The aromatic ring of this compound is exceptionally activated towards electrophilic attack. It possesses six electron-donating groups: two powerful activating amino groups and four moderately activating methyl groups. This makes the ring extremely electron-rich and, in principle, highly susceptible to reaction with electrophiles.

However, a critical examination of the structure reveals that direct electrophilic aromatic substitution on the benzene core is not possible . The EAS mechanism requires the presence of a C-H bond on the ring that can be broken to allow for the substitution. masterorganicchemistry.com In this compound, all four positions that would typically bear hydrogen atoms (positions 3, 4, 5, and 6) are occupied by methyl groups. Consequently, there are no available sites for an incoming electrophile to attack and substitute. Any electrophilic attack would have to occur at the amine nitrogens or would require much harsher conditions that could lead to the degradation or rearrangement of the molecule rather than a clean substitution.

Coordination Chemistry and Ligand Applications of 3,4,5,6 Tetramethylbenzene 1,2 Diamine

3,4,5,6-Tetramethylbenzene-1,2-diamine as a Chelating Ligand

This compound is anticipated to function as a potent chelating ligand. The two adjacent amine groups on the benzene (B151609) ring can coordinate to a single metal center, forming a stable five-membered ring. This bidentate coordination is a well-established mode of binding for o-phenylenediamine (B120857) and its derivatives, leading to the formation of robust metal complexes. The stability of such chelates is enhanced by the chelate effect, a thermodynamic principle that favors the formation of cyclic structures over their acyclic counterparts.

Design and Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound would likely follow established protocols for the coordination of diamine ligands to metal salts. Typically, this involves the reaction of the ligand with a metal precursor in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure and coordination number of the resulting complex.

As a case in point, the synthesis and crystal structure of a nickel(II) complex with the related ligand N,N,N',N'-tetramethyl-o-phenylenediamine, dinitrato-(NNN'N'-tetramethyl-o-phenylenediamine)nickel(II), has been reported. rsc.org In this complex, the nickel atom is in a distorted octahedral coordination environment, with the tetramethyl-o-phenylenediamine acting as a bidentate ligand. rsc.org The synthesis involved the reaction of the ligand with a nickel(II) salt, illustrating a common synthetic route for such complexes.

Table 1: Crystallographic Data for Dinitrato-(NNN'N'-tetramethyl-o-phenylenediamine)nickel(II)

| Parameter | Value rsc.org |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.80 |

| b (Å) | 10.09 |

| c (Å) | 10.33 |

| β (°) | 94° 30' |

| Z | 4 |

This data is for a complex with a structurally related ligand and is presented for illustrative purposes.

Influence of Steric Hindrance from Tetramethyl Groups on Metal Coordination

The importance of steric hindrance in complexes with substituted o-phenylenediamines is recognized in various applications. For instance, in the separation of chelating agents, steric factors can determine the preferential formation of metal complexes, allowing for the isolation of specific isomers. google.com The consideration of steric hindrance is crucial in predicting the stability and selectivity of complex formation. google.com

Applications in Metal-Organic Frameworks and Supramolecular Systems

While there are no specific reports on the use of this compound in metal-organic frameworks (MOFs) or supramolecular systems, its structural characteristics suggest potential in these areas. As a bidentate ligand, it can bridge two metal centers, a fundamental requirement for the construction of extended network structures like MOFs. The steric bulk of the tetramethyl groups could also be exploited to control the porosity and dimensionality of such frameworks.

In supramolecular chemistry, the ability of this ligand to form well-defined coordination complexes could be utilized in the design of self-assembled architectures. The non-covalent interactions involving the aromatic ring and the methyl groups could further direct the assembly of complex supramolecular structures. However, the realization of these applications remains a subject for future research.

Catalysis and Polymerization Mediated by 3,4,5,6 Tetramethylbenzene 1,2 Diamine Systems

Role of 3,4,5,6-Tetramethylbenzene-1,2-diamine and its Derivatives in Homogeneous Catalysis

There is a notable absence of published research detailing the use of this compound or its derivatives as ligands or catalysts in homogeneous catalysis. While the broader class of 1,2-diamines is known to form stable complexes with various transition metals, which are active in reactions such as hydrogenation, oxidation, and C-C coupling, no specific studies involving the 3,4,5,6-tetramethyl substituted version have been found. The steric hindrance imposed by the four methyl groups on the benzene (B151609) ring may influence its coordination chemistry and catalytic activity, but without experimental data, this remains speculative.

Participation in Polymerization Reactions (e.g., as a Ligand in SET-LRP Systems)

There is no available research that documents the participation of this compound in polymerization reactions, either as a monomer, a catalyst component, or as a ligand in systems like Single Electron Transfer Living Radical Polymerization (SET-LRP). The use of ligands is crucial in SET-LRP to stabilize the copper catalyst and control the polymerization process; however, the literature on SET-LRP does not mention the use of this specific tetramethyl-substituted o-phenylenediamine (B120857).

While direct information is unavailable for the requested ortho-isomer, a study on the para-isomer, 2,3,5,6-tetramethyl-p-phenylenediamine , demonstrates its use as a monomer in oxidative polymerization. This research showcases that polymers can be successfully synthesized from this related compound, and their properties are influenced by the methyl substituents.

Table 1: Polymerization Conditions and Yields for Polyphenylenediamines This table is based on data for the para-isomer, 2,3,5,6-tetramethyl-p-phenylenediamine, and is provided for contextual comparison only.

| Monomer | Polymerization Medium | Oxidant | Co-catalyst | Yield (%) |

| p-Phenylenediamine (B122844) (pPD) | Water | (NH₄)₂S₂O₈ | - | 75.3 |

| p-Phenylenediamine (pPD) | Al(OTf)₃ solution | (NH₄)₂S₂O₈ | Al(OTf)₃ | 85.1 |

| 2,5-dimethyl-p-phenylenediamine (dMe-pPD) | Water | (NH₄)₂S₂O₈ | - | 55.6 |

| 2,5-dimethyl-p-phenylenediamine (dMe-pPD) | Al(OTf)₃ solution | (NH₄)₂S₂O₈ | Al(OTf)₃ | 70.2 |

| 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD) | Water | (NH₄)₂S₂O₈ | - | 45.8 |

| 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD) | Al(OTf)₃ solution | (NH₄)₂S₂O₈ | Al(OTf)₃ | 60.5 |

Data sourced from a study on p-phenylenediamine derivatives. researchgate.netgoogleapis.comnih.govgoogle.com

Comparison of Catalytic Activities with Related Diamine Ligands and Their Derivatives

Due to the lack of data on the catalytic activity of this compound, a direct comparison with other diamine ligands is not possible. In general, the catalytic performance of metal-diamine complexes is highly dependent on the electronic and steric properties of the diamine ligand. For instance, electron-donating or withdrawing groups on the benzene ring, as well as the steric bulk of substituents, can significantly impact the stability of the catalyst and the selectivity of the reaction. The four methyl groups in this compound would be expected to increase the electron density on the diamine and also introduce significant steric hindrance, which would theoretically affect its coordination to a metal center and the subsequent catalytic activity. However, without empirical studies, any such comparison remains hypothetical.

Mechanistic Investigations of Reactions Involving 3,4,5,6 Tetramethylbenzene 1,2 Diamine

Elucidation of Reaction Pathways and Intermediates in Cyclocondensation Processes

Cyclocondensation reactions are fundamental in heterocyclic chemistry, and 3,4,5,6-tetramethylbenzene-1,2-diamine serves as a valuable building block for the synthesis of various fused heterocyclic systems, particularly pyrazines. The reaction with α-dicarbonyl compounds, such as 1,2-diketones, is a common route to produce highly substituted quinoxalines (a class of pyrazines).

The generally accepted mechanism for the cyclocondensation of 1,2-diamines with 1,2-diketones in protic solvents involves a two-step process. jlu.edu.cn The initial step is the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs through the attack of the second amino group on the remaining carbonyl carbon, leading to a second hemiaminal. A final dehydration step then yields the aromatic pyrazine (B50134) ring.

For sterically hindered diamines like this compound, the reaction pathway can be influenced by the bulky methyl groups. These groups can affect the rate of each step and potentially lead to the formation of alternative products or intermediates. While specific intermediates for the reaction of this compound have not been extensively isolated and characterized in the literature, it is proposed that the reaction proceeds through the aforementioned general pathway. However, the steric hindrance may necessitate more forcing reaction conditions to overcome the activation barriers for the cyclization and dehydration steps.

In some cases, depending on the nature of the dicarbonyl compound and the reaction conditions, different reaction pathways can be observed. For instance, reactions of some 1,2-diamines with certain 1,2-benzoquinones have been shown to yield not only pyrazine derivatives but also products containing an imidazole (B134444) ring, suggesting a competing reaction pathway. jlu.edu.cn

Detailed Studies on Electron Transfer Mechanisms in Catalytic Cycles

While this compound itself is not a catalyst, it can act as a ligand in coordination complexes that are catalytically active. The electronic properties of the diamine, influenced by the four electron-donating methyl groups, can play a significant role in the electron transfer processes within the catalytic cycle of the metal complex.

In the context of catalysis, o-phenylenediamine (B120857) derivatives are known to be involved in redox processes. They can be part of ligand-to-substrate single-electron transfer mechanisms. In such systems, the diamine ligand can be oxidized, transferring an electron to the substrate, which can initiate a radical-type reaction.

The electron-rich nature of this compound would likely enhance the electron-donating ability of a coordination complex, thereby facilitating reductive steps in a catalytic cycle. While detailed studies specifically on catalytic cycles involving this compound are not widely reported, the principles of electron transfer in related o-phenylenediamine complexes can be considered. For example, in some catalytic systems, the metal center cycles through different oxidation states, and the ligand can actively participate in these redox changes, a concept known as ligand non-innocence.

Analysis of Solvent Effects and Reaction Conditions on Reaction Rates

The choice of solvent and the reaction conditions, such as temperature and concentration, can have a profound impact on the rates of reactions involving this compound. The steric hindrance imparted by the methyl groups can make these reactions particularly sensitive to the reaction environment.

Solvent Effects:

The solvent can influence reaction rates in several ways, including the stabilization of reactants, transition states, and intermediates, as well as by affecting the solubility of the reactants. For condensation reactions, the polarity of the solvent is a critical factor.

In the condensation of 1,2-diamines with dicarbonyl compounds, polar protic solvents can facilitate the reaction by stabilizing charged intermediates and transition states through hydrogen bonding. However, for sterically hindered substrates, a less polar, aprotic solvent might be preferred to minimize solvation of the nucleophilic amino groups, thereby increasing their reactivity. A study on the condensation of 1,2-diamines with acetylenic esters highlighted the importance of the solvent in directing the reaction pathway. nih.gov

| Solvent Property | Potential Effect on Reactions of this compound |

| Polarity | Higher polarity may stabilize charged intermediates, but could also solvate the diamine, reducing its nucleophilicity. |

| Protic/Aprotic | Protic solvents can participate in proton transfer steps, potentially accelerating the dehydration steps in cyclocondensation. Aprotic solvents may enhance the nucleophilicity of the diamine. |

| Coordinating Ability | Coordinating solvents might interact with reactants or intermediates, influencing their reactivity. |

Reaction Conditions:

Temperature: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy to overcome steric hindrance. This is particularly relevant for reactions involving bulky molecules like this compound.

Concentration: Higher concentrations of reactants can lead to an increased frequency of molecular collisions, which typically results in a faster reaction rate.

Catalysts: Acid or base catalysis is often employed in condensation reactions to accelerate the rate-determining steps, such as dehydration.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. For reactions involving this compound, determining the rate law, rate constants, and activation parameters would offer a deeper understanding of the factors controlling its reactivity.

Due to the steric hindrance, it is expected that the reactions of this compound would be slower compared to its non-methylated analogue, o-phenylenediamine. The rate-determining step in its cyclocondensation reactions is likely to be either the initial nucleophilic attack or the subsequent cyclization, both of which would be affected by the bulky methyl groups.

A hypothetical rate law for the condensation with a dicarbonyl compound (D) could be of the form:

Rate = k[this compound]^m[D]^n

Where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant. Experimental determination of these orders would provide insight into the molecularity of the rate-determining step.

| Kinetic Parameter | Significance in Understanding Reactions of this compound |

| Rate Constant (k) | A quantitative measure of the reaction speed. A smaller 'k' value compared to less hindered diamines would confirm the effect of steric hindrance. |

| Reaction Order | Provides information about the number of molecules participating in the rate-determining step of the reaction. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. A higher Ea would be expected due to steric repulsion in the transition state. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. While specific experimental spectra for 3,4,5,6-tetramethylbenzene-1,2-diamine are not widely reported in publicly available literature, its structure can be predicted based on established principles of NMR spectroscopy nist.govresearchgate.net.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's high degree of symmetry. Two primary signals are expected:

A signal corresponding to the four equivalent methyl (CH₃) groups attached to the aromatic ring. These protons would likely appear as a single sharp singlet in the range of δ 2.0–2.5 ppm.

A signal from the two equivalent amine (NH₂) groups. The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature, but typically falls within a broad range of δ 3.0–5.0 ppm researchgate.net. This signal may appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is also expected to show a limited number of signals due to molecular symmetry:

One signal for the four equivalent methyl carbons.

Three distinct signals for the aromatic carbons: one for the two carbons bonded to the amino groups (C1 and C2), a second for the carbons bearing methyl groups adjacent to the amines (C3 and C6), and a third for the remaining two methyl-substituted carbons (C4 and C5).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 2.2 | Singlet | 12H, 4 x Ar-CH₃ |

| ¹H | ~ 3.5 (variable) | Broad Singlet | 4H, 2 x -NH₂ |

| ¹³C | ~ 18-22 | Quartet (coupled) | 4 x Ar-C H₃ |

| ~ 125-130 | Singlet (decoupled) | C4, C5 | |

| ~ 130-135 | Singlet (decoupled) | C3, C6 | |

| ~ 135-140 | Singlet (decoupled) | C1, C2 (-NH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations nist.gov. The IR spectrum of this compound would be characterized by absorptions corresponding to its primary amine and substituted aromatic ring moieties.

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds researchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will show strong absorptions in the 2850–2960 cm⁻¹ range researchgate.netnih.gov.

C=C Stretching: Aromatic ring stretching vibrations typically produce several bands of variable intensity in the 1450–1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually results in a medium to strong absorption band around 1590–1650 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the π → π* transitions of the substituted benzene (B151609) chromophore. Compared to unsubstituted benzene, the presence of two amino groups (auxochromes) and four methyl groups is expected to induce a significant bathochromic (red shift) and hyperchromic (increased intensity) effect researchgate.net. Aromatic diamines typically exhibit strong absorption bands corresponding to these transitions researchgate.netresearchgate.net. For instance, a complex diamine with an extended conjugated system showed a maximum absorption at 310 nm, attributed to π-π* transitions researchgate.net.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol researchgate.net.

The electron ionization (EI) mass spectrum is expected to show:

A prominent molecular ion peak (M⁺) at an m/z ratio of 164.

An (M+1)⁺ peak due to the natural abundance of ¹³C.

Characteristic fragment ions. While specific data for the 1,2-isomer is scarce, data for the isomeric 2,3,5,6-tetramethylbenzene-1,4-diamine shows major peaks at m/z 164, 163, and 149 researchgate.net. A plausible fragmentation pathway involves the loss of a hydrogen atom to give an [M-H]⁺ ion (m/z 163) and the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion (m/z 149).

| m/z | Proposed Ion | Notes |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₅N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 149 | [C₉H₁₃N₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been found in the searched literature, a study of this kind would provide invaluable data. It would confirm the molecular connectivity and reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amine groups of adjacent molecules, which dictate the crystal packing and influence the material's bulk properties. A crystal structure has been reported for the isomeric 1,4-diamino-2,3,5,6-tetramethylbenzene researchgate.net.

Advanced Surface-Sensitive Spectroscopic Techniques (e.g., XPS, STM) for Interface Studies

While no specific surface science studies on this compound were identified, advanced surface-sensitive techniques could provide critical information about its behavior at interfaces.

X-ray Photoelectron Spectroscopy (XPS): This technique could be used to analyze the elemental composition and chemical environment of the molecule when adsorbed on a substrate. It would show characteristic peaks for C 1s and N 1s, and shifts in these peaks could indicate bonding interactions with the surface.

Scanning Tunneling Microscopy (STM): For studies on conductive substrates, STM could potentially visualize individual molecules, revealing their orientation, packing, and self-assembly into ordered monolayers.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. This compound is a precursor for the synthesis of various heterocyclic compounds. A classic reaction for o-phenylenediamines is the condensation with 1,2-dicarbonyl compounds to form quinoxalines or related fused heterocycles.

For example, the reaction with phenanthrene-9,10-dione would yield 2,3,6,7-tetramethyl-1,4,5,8-tetrazaphenanthrene thieme-connect.de. This reaction could be monitored in real-time using:

In Situ NMR: By acquiring NMR spectra at regular intervals, one could track the decrease in the intensity of the diamine's characteristic ¹H signals (e.g., the methyl singlet) and the simultaneous appearance and increase of new signals corresponding to the product.

In Situ IR: Using an attenuated total reflectance (ATR) probe, the reaction could be followed by observing the disappearance of the N-H stretching bands of the diamine and the emergence of new bands characteristic of the heterocyclic product.

Theoretical and Computational Chemistry Studies on 3,4,5,6 Tetramethylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used for predicting molecular geometries, electronic properties, and energies of chemical compounds.

Electronic Structure: DFT calculations can elucidate the electronic properties of 3,4,5,6-tetramethylbenzene-1,2-diamine by determining the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For aromatic amines like o-phenylenediamine (B120857), the HOMO is typically delocalized over the entire molecule, while the LUMO is often delocalized over the nitrogen atoms and parts of the benzene (B151609) ring. researchgate.net A DFT study on oligomers of o-phenylenediamine calculated the HOMO-LUMO gap, providing insights into their electronic behavior. acs.org Similarly, for this compound, the electron-donating methyl and amino groups would be expected to raise the HOMO energy, influencing its reactivity.

Geometry Optimization: A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, key parameters would include the C-C bond lengths of the aromatic ring, the C-N bond lengths of the diamine groups, and the C-C bond lengths of the methyl substituents. The planarity of the benzene ring and the orientation of the amine and methyl groups would also be determined. Studies on related substituted benzenes often use functionals like B3LYP with basis sets such as 6-31G(d) or larger for accurate geometry predictions. rsc.orgnih.gov

Energetics: DFT is used to calculate thermodynamic properties such as total energy, enthalpy, and Gibbs free energy. These calculations are vital for comparing the relative stabilities of different isomers or conformers and for studying reaction mechanisms by calculating the energies of reactants, products, and transition states. For example, a DFT study on different isomers of phenylenediamine oxidation products could compare their relative stabilities to predict the most likely products. researchgate.net

Below is a representative table illustrating the kind of data that would be generated from DFT calculations on a substituted aromatic diamine, based on findings for related molecules.

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -5.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |

| Total Energy | -550 Hartrees | B3LYP/6-31G(d) |

| C-N Bond Length | 1.40 Å | B3LYP/6-31G(d) |

| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å | B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Conformational Analysis: For a flexible molecule, MD simulations can explore its conformational landscape by simulating its motion over time at a given temperature. While this compound has a relatively rigid aromatic core, the rotation of the amino and methyl groups can be studied. MD simulations can reveal the preferred orientations (dihedral angles) of the N-H and C-H bonds relative to the benzene ring. This is particularly important for understanding how the molecule might interact with other molecules or surfaces. Studies on other substituted benzenes have successfully used MD to understand conformational preferences. koreascience.kr

Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other. MD simulations can model these interactions, which are crucial for understanding crystal packing, solubility, and other bulk properties. The primary intermolecular interactions for this compound would be hydrogen bonds involving the amine groups (N-H···N) and van der Waals interactions between the aromatic rings and methyl groups. researchgate.netnih.gov The radial distribution function (RDF) can be calculated from an MD trajectory to determine the probability of finding a neighboring atom at a certain distance, providing detailed information about hydrogen bonding and solvation shells. ulisboa.pt

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structure assignment.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. github.ionih.gov For this compound, calculations would predict the chemical shifts for the aromatic C-H (if any, though in this specific molecule all aromatic protons are substituted), the N-H protons, and the methyl protons, as well as for all the carbon atoms. Comparing these predicted shifts with experimental NMR data is a powerful tool for structure verification. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects. rsc.orgmdpi.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.govspectroscopyonline.com For this compound, characteristic vibrational modes would include N-H stretching and bending, C-H stretching of the methyl groups, and various C-C stretching and bending modes of the aromatic ring. A comparison of the calculated vibrational spectrum with an experimental one can confirm the molecular structure and provide assignments for the observed spectral bands. researchgate.netmdpi.com

The following table shows an example of how calculated spectroscopic data for a substituted benzene derivative might be compared to experimental values.

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR (N-H) | 3.5 ppm | 3.4 ppm |

| ¹H NMR (CH₃) | 2.2 ppm | 2.1 ppm |

| ¹³C NMR (Aromatic C-NH₂) | 145 ppm | 144 ppm |

| IR Freq. (N-H Stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR Freq. (C-H Stretch, Me) | 2980 cm⁻¹ | 2975 cm⁻¹ |

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are an invaluable tool for studying chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. scielo.br

For this compound, a key reaction is its condensation with dicarbonyl compounds to form heterocyclic systems like quinoxalines or benzimidazoles. Computational modeling can be used to investigate the mechanism of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.

The geometry of the transition state, which represents the energy maximum along the reaction coordinate, can be located and characterized. Analysis of the transition state structure provides insight into the bond-forming and bond-breaking processes. For example, in the reaction of an o-phenylenediamine with a dicarbonyl compound, the transition state for the initial nucleophilic attack of the amine on a carbonyl carbon could be modeled. Studies on the reaction mechanisms of related p-phenylenediamine (B122844) antioxidants have used DFT to understand their dehydrogenation pathways. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

To build a QSAR/QSPR model for derivatives of this compound, one would first need a dataset of compounds with measured activities or properties. Then, a variety of molecular descriptors would be calculated for each compound using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed activity or property. acs.org Such models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds. QSAR studies have been successfully applied to various classes of benzene derivatives to predict properties like toxicity or biological activity. nih.govresearchgate.net For instance, a QSAR model could be developed to predict the antioxidant activity of a series of substituted tetramethylbenzene-1,2-diamines, potentially identifying which substituents would lead to enhanced performance.

Applications in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Ring Systems

3,4,5,6-Tetramethylbenzene-1,2-diamine serves as a foundational building block for the synthesis of various complex heterocyclic ring systems, most notably quinoxalines. The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for generating the quinoxaline (B1680401) scaffold. researchgate.netijrar.orgsid.ir This reaction is a condensation reaction where the two amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine (B50134) ring of the quinoxaline.

The general synthetic approach involves the cyclocondensation of this compound with various α-dicarbonyl compounds, such as glyoxal (B1671930), benzil, or their derivatives. This reaction typically proceeds under mild conditions and can be catalyzed by acids. ijrar.orgsid.ir The presence of the four methyl groups on the benzene (B151609) ring of the diamine can influence the electronic properties and solubility of the resulting quinoxaline derivatives.

Quinoxaline derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. They are known to exhibit antibacterial, antifungal, antiviral, and anticancer properties. ijrar.orgnih.gov Furthermore, these compounds are utilized as dyes, electroluminescent materials, and organic semiconductors. ijrar.org The specific substitution pattern of the quinoxaline, which can be controlled by the choice of the dicarbonyl compound, allows for the fine-tuning of its properties for specific applications.

The following table summarizes representative examples of quinoxaline synthesis from o-phenylenediamines and α-dicarbonyl compounds, a reaction pathway directly applicable to this compound.

| o-Phenylenediamine (B120857) Reactant | α-Dicarbonyl Reactant | Resulting Heterocyclic System | Potential Applications |

| Benzene-1,2-diamine | Benzil | 2,3-Diphenylquinoxaline | Organic electronics, pharmaceuticals researchgate.net |

| Naphthalene-2,3-diamine | Various 1,2-diarylketones | Benzo[g]quinoxaline derivatives | Dyes, organic semiconductors ijrar.org |

| Substituted benzene-1,2-diamines | Various 1,2-diketones | Substituted quinoxalines | Medicinal chemistry, materials science sid.irnih.gov |

Building Block for the Construction of Functional Organic Materials

The rigid structure and reactive amino functionalities of this compound make it a suitable building block for the construction of functional organic materials. These materials can possess unique electronic, optical, or thermal properties. For instance, the incorporation of this diamine into larger conjugated systems can lead to materials with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The tetramethyl substitution on the benzene ring enhances the solubility of the resulting materials in organic solvents, which is a crucial aspect for their processability and fabrication into thin films or other device structures. Moreover, the steric hindrance provided by the methyl groups can influence the packing of the molecules in the solid state, potentially leading to materials with desirable morphologies and improved performance in electronic devices.

Derivatives as Components in Dye Chemistry (e.g., azo dyes, metal complex dyes, photosensitive dyes)

Derivatives of this compound are valuable components in the synthesis of various classes of dyes, including azo dyes, metal-complex dyes, and photosensitive dyes.

Azo Dyes:

Azo dyes are characterized by the presence of the azo group (-N=N-) and constitute the largest and most versatile class of synthetic dyes. wikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. iiardjournals.org In the context of this compound, one of the amino groups can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, naphthols, or other aromatic amines, to generate a wide range of azo dyes with different colors and properties. upb.ronih.gov The color of the resulting dye is determined by the extent of the conjugated system and the nature of the substituents on the aromatic rings. The four methyl groups on the diamine core can influence the shade and fastness properties of the dye.

Metal Complex Dyes:

Metal-complex dyes are formed by the coordination of a dye molecule, which acts as a ligand, with a metal ion. sdc.org.ukresearchgate.net This complexation often leads to a significant improvement in the lightfastness and wash fastness of the dye. epsilonpigments.com Derivatives of this compound, particularly those that can form stable chelate rings with metal ions, can be used as ligands in the synthesis of metal-complex dyes. For example, azo dyes derived from this diamine that also contain coordinating groups (such as hydroxyl or carboxyl groups) in the ortho position to the azo linkage can form stable complexes with transition metals like chromium, cobalt, copper, and iron. iiardjournals.orgsdc.org.uk These metal-complex dyes find applications in the dyeing of natural and synthetic fibers, leather, and in printing inks. epsilonpigments.com

| Dye Class | General Synthetic Approach | Key Features of Derivatives from this compound |

| Azo Dyes | Diazotization of one amino group followed by coupling with an aromatic compound. iiardjournals.org | The tetramethyl substitution can enhance solubility and modify the color. |

| Metal Complex Dyes | Coordination of a dye ligand (derived from the diamine) with a metal ion. sdc.org.uk | The diamine can be part of a larger ligand structure that forms stable chelates, improving dye fastness. |

| Photosensitive Dyes | Incorporation into molecules that undergo reversible photoisomerization. wikipedia.org | The rigid, substituted core can be functionalized to create photochromic systems. |

Photosensitive Dyes:

The structural framework of this compound can be incorporated into the design of photosensitive dyes. These dyes exhibit a change in their properties, such as color or fluorescence, upon exposure to light of a specific wavelength. Azo dyes, for instance, can undergo reversible trans-cis photoisomerization, a property that can be exploited in various applications, including optical data storage and molecular switches. wikipedia.org By strategically designing molecules that incorporate the this compound unit, it is possible to create novel photosensitive materials with tailored photoresponsive behavior.

Synthesis of Polymer Precursors and Advanced Polymeric Architectures

This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. ntu.edu.twmdpi.com

Polyamides:

Polyamides are polymers containing repeating amide linkages (-CO-NH-). Aromatic polyamides, also known as aramids, exhibit exceptional strength and thermal stability. mdpi.com this compound can be reacted with dicarboxylic acid chlorides through a polycondensation reaction to form polyamides. ijert.orgscielo.br The presence of the four methyl groups on the diamine monomer can disrupt the chain packing and reduce the intermolecular hydrogen bonding that is characteristic of aromatic polyamides. This can lead to improved solubility and processability of the resulting polymers, while still maintaining good thermal properties. ntu.edu.tw

Polyimides:

Polyimides are a class of polymers known for their outstanding thermal and oxidative stability, excellent mechanical properties, and good dielectric performance. rsc.orgresearchgate.net They are typically synthesized through a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to the final polyimide. rsc.org this compound can serve as the diamine monomer in this polymerization. The methyl substituents can enhance the solubility of both the poly(amic acid) precursor and the final polyimide, facilitating their processing into films, coatings, and fibers. researchgate.net The steric hindrance from the methyl groups can also create a higher free volume within the polymer matrix, which can be beneficial for applications such as gas separation membranes. rsc.org

The following table provides a general overview of the synthesis and properties of polyamides and polyimides derived from diamines like this compound.

| Polymer Type | Co-monomer | Polymerization Method | Key Properties |

| Polyamides | Dicarboxylic acid chlorides scielo.br | Low-temperature solution polycondensation ijert.org | High thermal stability, good mechanical properties, potentially enhanced solubility. mdpi.com |

| Polyimides | Tetracarboxylic dianhydrides rsc.org | Two-step polycondensation via a poly(amic acid) precursor researchgate.net | Excellent thermal and oxidative stability, high mechanical strength, good dielectric properties, potentially improved processability. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5,6-Tetramethylbenzene-1,2-diamine, and how can steric hindrance from methyl groups be mitigated?

- Methodological Answer : Synthesis typically involves sequential alkylation and amination steps. For methyl group introduction, Friedel-Crafts alkylation using methyl chloride and a Lewis acid (e.g., AlCl₃) on a benzene precursor can be attempted. However, achieving regioselectivity for 3,4,5,6-tetramethyl substitution is challenging due to steric crowding. Alternative approaches include starting with a pre-substituted aromatic system (e.g., durene derivatives) followed by nitration and reduction to introduce amine groups. Purification via column chromatography or recrystallization is critical to isolate the product from isomers .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl and amine group positions. Overlapping signals due to symmetry may require advanced techniques like 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation.

- HPLC : To assess purity and detect byproducts .

Q. What storage conditions are optimal for this compound to prevent oxidation or degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to minimize light exposure. Monitor stability via periodic NMR or HPLC analysis. Antioxidants (e.g., BHT) can be added to solutions to inhibit amine oxidation. Degradation products should be characterized using LC-MS .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or byproduct profiles during synthesis be resolved?

- Methodological Answer : Systematic optimization of reaction parameters (temperature, solvent, catalyst loading) is essential. Use design-of-experiments (DoE) approaches to identify critical factors. Comparative studies using isotopic labeling (e.g., deuterated methyl groups) can track reaction pathways. Computational modeling (DFT) may explain regioselectivity trends and steric effects .

Q. What is the impact of steric and electronic effects on the coordination chemistry of this diamine with transition metals?

- Methodological Answer : The bulky methyl groups may limit access to metal centers, favoring low-coordination-number complexes. Electronic effects can be probed via cyclic voltammetry (CV) to assess redox activity. Compare coordination behavior with less hindered analogs (e.g., 1,2-diaminobenzene) using UV-Vis and IR spectroscopy. Single-crystal XRD of metal complexes reveals structural distortions caused by steric strain .

Q. How can this compound be utilized in π-electronic ion-pairing assemblies for conductive materials?

- Methodological Answer : The diamine’s electron-rich aromatic system can act as a π-donor in charge-transfer assemblies with electron-deficient partners (e.g., tetracyanoquinodimethane). Study thin-film conductivity using four-point probe measurements or FI-TRMC (flash-initiated time-resolved microwave conductivity). Modulate electronic properties via substituent tuning (e.g., fluorination of methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.